(2,4-Dimethoxy-phenyl)-o-tolyl-methanone
Description
(2,4-Dimethoxy-phenyl)-o-tolyl-methanone is a benzophenone derivative characterized by a central carbonyl group bridging two aromatic rings: a 2,4-dimethoxyphenyl group and an o-tolyl (2-methylphenyl) group. Its molecular formula is C₁₆H₁₆O₃, with a molecular weight of 256.3 g/mol. The compound’s structure features electron-donating methoxy (-OCH₃) groups at the 2- and 4-positions of one phenyl ring and a methyl (-CH₃) group at the ortho position of the other phenyl ring.
The compound’s structural motifs are common in pharmaceuticals and agrochemicals, where methoxy and methyl groups enhance lipophilicity and modulate receptor binding .
Properties
CAS No. |
33863-91-1 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C16H16O3/c1-11-6-4-5-7-13(11)16(17)14-9-8-12(18-2)10-15(14)19-3/h4-10H,1-3H3 |
InChI Key |
BUZDYJWZHSOZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxy-phenyl)-o-tolyl-methanone can be achieved through several methods. One common approach involves the condensation of 2,4-dimethoxybenzaldehyde with o-tolyl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This method offers advantages such as reduced reaction times and higher yields. The use of catalysts like iodine-impregnated alumina can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxy-phenyl)-o-tolyl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
(2,4-Dimethoxy-phenyl)-o-tolyl-methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxy-phenyl)-o-tolyl-methanone involves its interaction with various molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of methoxy groups and the aromatic structure allows it to interact with proteins and nucleic acids through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Methoxy groups enhance electron density and polarity compared to methyl groups, improving solubility in polar solvents. For example, Oxybenzone’s hydroxyl and methoxy groups contribute to its UV-absorbing capacity , while methyl groups in (2,4-Dimethyl-phenyl)-p-tolyl-methanone increase hydrophobicity .
- Synthetic Flexibility: Chalcone derivatives (e.g., propenones) are synthesized under milder conditions (room temperature, ethanol) compared to Friedel-Crafts reactions requiring Lewis acids .
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